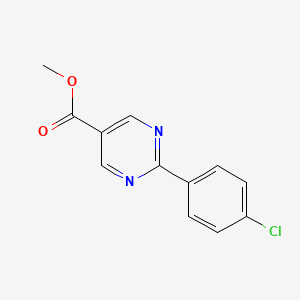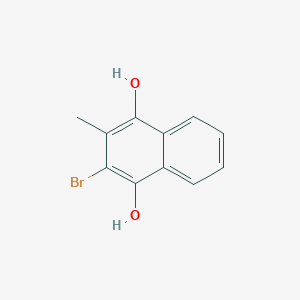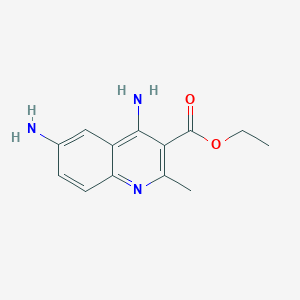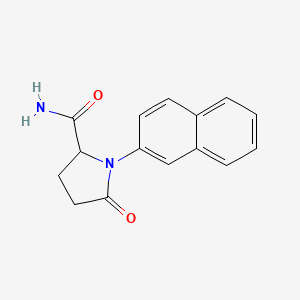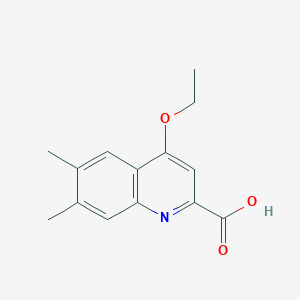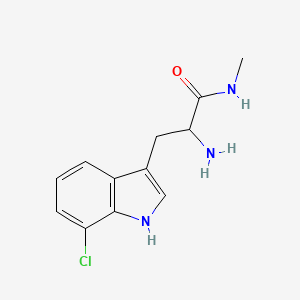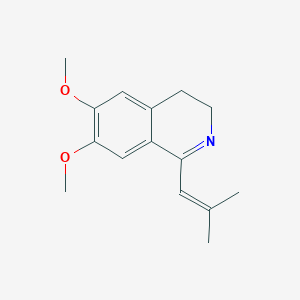
Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-(2-methyl-1-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-DIMETHOXY-1-(2-METHYLPROP-1-EN-1-YL)-3,4-DIHYDROISOQUINOLINE is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of methoxy groups at positions 6 and 7, and a 2-methylprop-1-en-1-yl group at position 1 of the dihydroisoquinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-1-(2-METHYLPROP-1-EN-1-YL)-3,4-DIHYDROISOQUINOLINE typically involves the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates. This reaction can be carried out in the presence of phosphorus oxychloride (POCl₃) or diphenyl ether as solvents . The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-DIMETHOXY-1-(2-METHYLPROP-1-EN-1-YL)-3,4-DIHYDROISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroisoquinoline derivatives, which can have different functional groups depending on the specific reaction conditions used.
Applications De Recherche Scientifique
6,7-DIMETHOXY-1-(2-METHYLPROP-1-EN-1-YL)-3,4-DIHYDROISOQUINOLINE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the biological activity of isoquinoline derivatives.
Medicine: Isoquinoline derivatives have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6,7-DIMETHOXY-1-(2-METHYLPROP-1-EN-1-YL)-3,4-DIHYDROISOQUINOLINE involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of extracellular signal-regulated kinases (ERK1/2), which are involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-chloro-6,7-dimethoxy-1-(2-methylprop-1-en-1-yl)-1,2,3,4-tetrahydroisoquinoline: This compound has similar structural features but includes a chlorine atom at position 8.
4-hydroxy-6,7-dimethoxy-1-methylquinolin-2-one: This compound has a hydroxyl group at position 4 and a methyl group at position 1.
Uniqueness
6,7-DIMETHOXY-1-(2-METHYLPROP-1-EN-1-YL)-3,4-DIHYDROISOQUINOLINE is unique due to its specific substitution pattern and the presence of both methoxy and 2-methylprop-1-en-1-yl groups. These structural features contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
53957-21-4 |
|---|---|
Formule moléculaire |
C15H19NO2 |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
6,7-dimethoxy-1-(2-methylprop-1-enyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C15H19NO2/c1-10(2)7-13-12-9-15(18-4)14(17-3)8-11(12)5-6-16-13/h7-9H,5-6H2,1-4H3 |
Clé InChI |
CUMFZCSPPRDCEX-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=NCCC2=CC(=C(C=C21)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxa-9-azaspiro[5.5]undecane oxalate](/img/structure/B11864320.png)
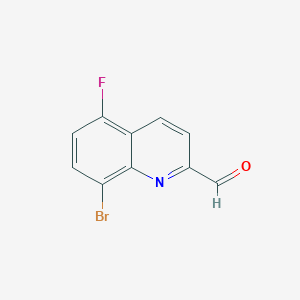

![2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11864342.png)
